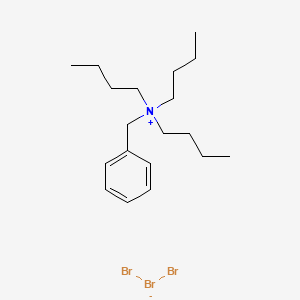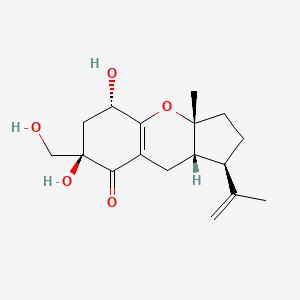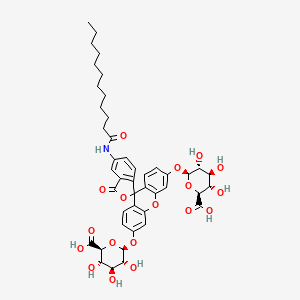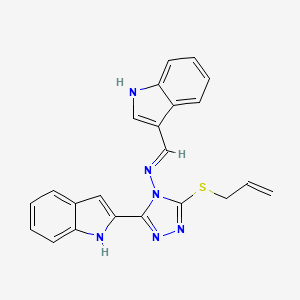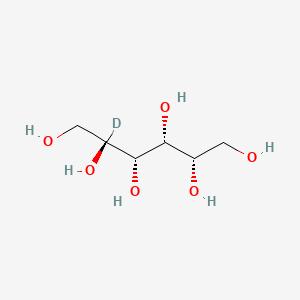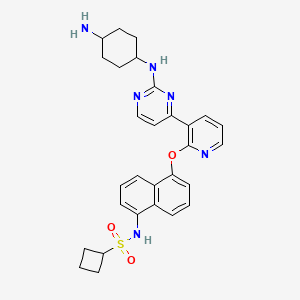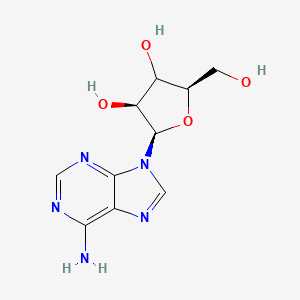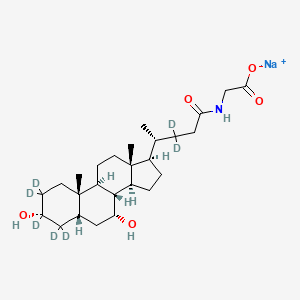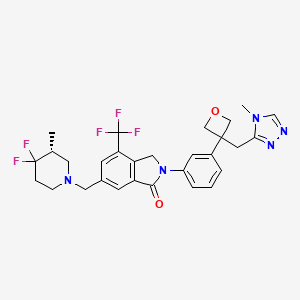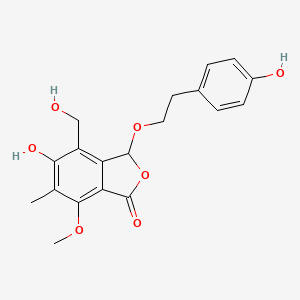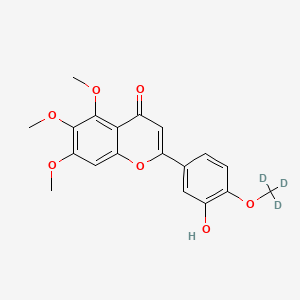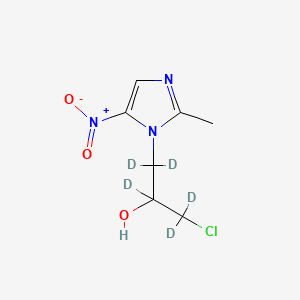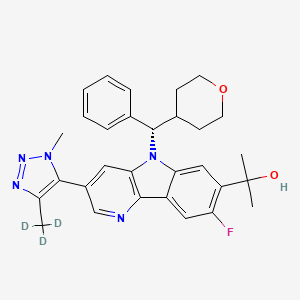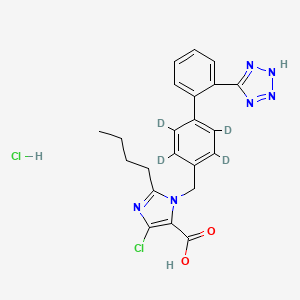![molecular formula C10H12N4O3S B12408333 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione is a purine derivative. It is structurally characterized by a purine ring attached to a ribose sugar moiety, with a thione group at the 6-position. This compound is known for its biological significance and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribose sugar moiety and the purine ring separately.
Glycosylation: The ribose sugar is glycosylated with the purine base under acidic conditions to form the nucleoside.
Thionation: The nucleoside is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thione group at the 6-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and thionation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding purine-6-thiol.
Substitution: The hydroxyl groups on the ribose moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Purine-6-thiol.
Substitution: Alkylated or acylated derivatives of the nucleoside.
Wissenschaftliche Forschungsanwendungen
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and metabolism.
Pathways Involved: It can inhibit the activity of enzymes such as ribonucleotide reductase or DNA polymerase, leading to disruption of DNA synthesis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: can be compared with other similar compounds:
2-Thioadenosine: Similar structure but with a thione group at the 2-position.
6-Thioguanine: Another purine derivative with a thione group at the 6-position but different sugar moiety.
2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: Similar nucleoside structure but with an amino group instead of a thione group.
Uniqueness
The uniqueness of This compound lies in its specific thione substitution at the 6-position, which imparts distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
Molekularformel |
C10H12N4O3S |
|---|---|
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)/t5?,6-,7-/m1/s1 |
InChI-Schlüssel |
WACLJMMBCDNRJE-JXBXZBNISA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2NC=NC3=S |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


